N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known by its chemical formula C₁₈H₂₂N₂O₂, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an amino group, a phenyl ring, and a phenoxy group. Its molecular characteristics are crucial for understanding its biological activity:
- Molecular Formula : C₁₈H₂₂N₂O₂
- CAS Number : 953757-25-0
- MDL Number : MFCD09732965
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation effectively. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Antitumor Activity Data
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Apoptosis induction |
Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Cell cycle arrest |
The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and phenoxy groups can enhance cytotoxicity against specific cancer types .
Antibacterial Properties
In addition to its anticancer effects, this compound has shown promising antibacterial activity. Testing against various Gram-positive and Gram-negative bacteria revealed that it possesses significant antimicrobial properties, potentially making it a candidate for further development as an antibiotic agent.
Table 2: Antibacterial Activity Results
Bacteria Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .
Study on Anticancer Effects
In a controlled laboratory setting, researchers evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced viability in both A431 and Jurkat cells, with notable effects observed at concentrations as low as 1.5 µg/mL. The study concluded that the compound's unique structure allows it to interact effectively with cellular targets involved in growth regulation .
Antimicrobial Efficacy Assessment
A separate study focused on the antimicrobial efficacy of the compound against common pathogens. The results highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant organisms. The researchers noted that the compound's ability to inhibit bacterial growth could be attributed to its structural features that enhance membrane permeability .
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12(2)15-9-8-13(3)10-18(15)23-11-19(22)21-17-7-5-6-16(20)14(17)4/h5-10,12H,11,20H2,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCDOBFXRNPCNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.